molecular formula C17H20O4 B2758301 5-(1-Adamantyl)-2,4-dihydroxybenzoic acid CAS No. 51049-71-9

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid

Cat. No. B2758301
CAS RN: 51049-71-9
M. Wt: 288.343
InChI Key: CPPPOEUQYCKODN-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2,4-dihydroxybenzoic acid (5-ADHB) is a naturally occurring compound found in various plants and animals. It is a precursor to several important metabolites and has been studied extensively for its potential applications in biochemistry, physiology, and pharmacology. 5-ADHB is a potent antioxidant and has been used in a variety of laboratory experiments to study its antioxidant properties, as well as its potential use in treating various diseases.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

A study highlights the role of 1-adamantyl radicals, produced by the decarboxylation of carboxylic acids, in displacing the acyl group in benzothiazoles to afford alkylbenzothiazoles. This displacement process, facilitated by electron-withdrawing substituents, is considered an aromatic SR reaction at the ipso-position, indicating the potential of adamantyl groups in facilitating novel organic reactions (Fiorentino et al., 1978).

Materials Science and Polymer Chemistry

Research into the polycondensation of certain carboxylic acids with adamantane derivatives aims to yield benzobisoxazole polymers. These polymers, despite their complex synthesis involving high-torque rheometers, exhibit unique structural and morphological properties potentially useful in advanced material applications (Dean et al., 1997).

Medicinal Chemistry and Drug Design

A notable application in medicinal chemistry involves the synthesis and investigation of adamantyl-substituted compounds for their antiproliferative and anti-HIV activities. Certain adamantyl derivatives have been identified as potential leads for the development of new antiviral agents, showcasing the therapeutic potential of adamantane-modified compounds (Khan et al., 2012).

Coordination Chemistry and Molecular Design

The design of metal complexes incorporating adamantyl groups has been explored for their potential in applications ranging from catalysis to material science. These studies demonstrate how adamantane derivatives can serve as ligands in forming stable metal complexes, potentially useful in various chemical transformations and as functional materials (Knishevitsky et al., 2008).

Environmental Science and Extraction Techniques

In environmental science, adamantyl-derived compounds have been investigated for their efficacy in selective extraction processes, such as the selective extraction of lead(II) over other metals. This application is crucial for the development of more efficient and selective methods for metal recovery and environmental remediation (Hayashita et al., 2000).

properties

IUPAC Name

5-(1-adamantyl)-2,4-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c18-14-5-15(19)13(4-12(14)16(20)21)17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,18-19H,1-3,6-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPPOEUQYCKODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C(=C4)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dihydroxybenzoic acid (9.24 g) and 1-adamantanol (9.14 g) are dissolved in dichloromethane (200 mL) and then stirred. After adding acetic acid (17.1 mL) mixed with concentrated sulfuric acid (3.3 mL) dropwise, the mixture is stirred at room temperature for 12 hours. After adding water (200 mL), sodium bicarbonate is added until the pH of the solution becomes 6. The produced solid is filtered to obtain 8.82 g of 5-adamantan-1-yl-2,4-dihydroxybenzoic acid as solid of a light color.
Quantity
9.24 g
Type
reactant
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
17.1 mL
Type
solvent
Reaction Step Four

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